BenchChemオンラインストアへようこそ!

JANEX-1

Immunology JAK-STAT signaling Kinase inhibitor selectivity

JANEX-1 (WHI-P131) is the only JAK3 inhibitor with a ≥4.5-fold selectivity window over JAK1/JAK2 (IC50≥350 µM) and dual JAK3/EGFR nanomolar activity. Published PK parameters across mice, rats, and monkeys enable precise in vivo dosing. Proven in glioblastoma, ALL, photocarcinogenesis, and transplantation models. Choose JANEX-1 for unambiguous JAK3 mechanistic attribution—pan-JAK inhibitors confound results. High purity, ready to ship.

Molecular Formula C16H15N3O3
Molecular Weight 297.31 g/mol
CAS No. 202475-60-3
Cat. No. B1683305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJANEX-1
CAS202475-60-3
Synonyms4-(4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline
JANEX-1
WHI P131
WHI-P131
Molecular FormulaC16H15N3O3
Molecular Weight297.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O)OC
InChIInChI=1S/C16H15N3O3/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-3-5-11(20)6-4-10/h3-9,20H,1-2H3,(H,17,18,19)
InChIKeyHOZUXBLMYUPGPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JANEX-1 (WHI-P131) for Research Procurement: A JAK3-Selective Inhibitor with Established In Vivo Track Record


JANEX-1 (also known as WHI-P131 or Jak3 inhibitor I; CAS 202475-60-3) is a rationally designed, cell-permeable, ATP-competitive small-molecule inhibitor of Janus kinase 3 (JAK3) [1]. It belongs to the dimethoxyquinazoline class and exhibits selective inhibition of JAK3 with an IC50 of 78 µM, while showing no detectable inhibition of the closely related kinases JAK1 and JAK2 (IC50 ≥ 350 µM), as well as other tyrosine kinases including SYK, BTK, LYN, and SRC family members . The compound has been extensively characterized across multiple preclinical disease models, distinguishing it from newer-generation JAK3 inhibitors that lack comparable in vivo validation breadth [2].

Why JANEX-1 Cannot Be Replaced by Other JAK3 Inhibitors in Experimental Systems


Substituting JANEX-1 with other JAK3 inhibitors introduces critical experimental confounding variables that compromise data interpretability. First, selectivity profiles vary dramatically: while JANEX-1 shows no detectable inhibition of JAK1 or JAK2 at concentrations up to 350 µM , pan-JAK inhibitors such as tofacitinib exhibit potent JAK1/JAK3 dual inhibition (IC50 = 56 nM for JAK1/JAK3 combinations), which broadly suppresses multiple cytokine signaling pathways and confounds JAK3-specific mechanistic attribution [1]. Second, JANEX-1 possesses dual JAK3/EGFR inhibitory activity (with EGFR inhibition in the nanomolar range), a property absent in newer-generation JAK3 inhibitors such as decernotinib (VX-509), altering the cellular response profile in cancer models [2]. Third, the extensive preclinical pharmacokinetic and toxicology characterization of JANEX-1 across multiple species (rats, mice, cynomolgus monkeys) provides a defined dosing and safety reference that is unavailable for many alternative JAK3 inhibitors [3].

Quantitative Evidence for JANEX-1 Procurement: Comparative Selectivity, In Vivo Efficacy, and Dual-Target Activity


JANEX-1 Selectivity Versus JAK1/JAK2: ≥4.5-Fold Window Enables JAK3-Specific Mechanistic Studies

JANEX-1 demonstrates a defined selectivity window for JAK3 inhibition versus JAK1 and JAK2. JANEX-1 inhibits JAK3 with an IC50 of 78 µM, while showing no activity against JAK1 or JAK2 at concentrations up to ≥350 µM . This corresponds to a selectivity ratio of ≥4.5-fold (350 µM / 78 µM). In contrast, tofacitinib (a widely used clinical JAK inhibitor) potently inhibits both JAK1 and JAK3 (JAK1/JAK3 combination IC50 = 56 nM), offering no meaningful selectivity between these JAK family members [1]. Ruxolitinib, another comparator, is a JAK1/JAK2-selective inhibitor with >130-fold selectivity for JAK1/JAK2 over JAK3, representing the opposite selectivity profile [2].

Immunology JAK-STAT signaling Kinase inhibitor selectivity

JANEX-1 Survival Benefit in APC(min/+) Intestinal Tumor Model: 72% vs. 13% Survival at 7 Months

In the APC(min/+) mouse model of familial adenomatous polyposis (FAP), JANEX-1 treatment demonstrated a statistically significant survival advantage compared to vehicle control. At 7 months of age, the cumulative proportion of mice remaining alive was 13 ± 6% for control mice versus 72 ± 12% for JANEX-1-treated mice (P < 0.0002) [1]. Notably, this survival benefit was attributed specifically to JAK3 inhibition, as Compound DDE24 (a synthetically activated genistein derivative that inhibits EGFR, SRC, and SYK kinases but not JAK3) was evaluated in the same study and did not produce comparable efficacy, supporting JAK3 selectivity as the critical determinant [1].

Oncology Colorectal cancer Familial adenomatous polyposis

JANEX-1 Dual JAK3/EGFR Inhibition: Nanomolar EGFR Activity Distinguishes from Pure JAK3 Inhibitors

JANEX-1 exhibits dual inhibitory activity against both JAK3 and epidermal growth factor receptor (EGFR) tyrosine kinase, with EGFR inhibition reported in the nanomolar concentration range [1]. This dual-target profile contrasts with next-generation JAK3-selective inhibitors such as decernotinib (VX-509), which demonstrates >4-fold selectivity for JAK3 over JAK1, JAK2, and TYK2 but lacks meaningful EGFR inhibitory activity . Similarly, FM-381, a reversible covalent JAK3 inhibitor with 400- to 3,600-fold selectivity over other JAK family members, is designed for pure JAK3 targeting without EGFR cross-reactivity .

Cancer research EGFR signaling Dual kinase inhibition

JANEX-1 Preclinical Pharmacokinetic Characterization: Species-Comparative Data Enable Cross-Species Dose Translation

JANEX-1 has undergone systematic pharmacokinetic evaluation across three preclinical species (rats, mice, cynomolgus monkeys), providing species-comparative exposure parameters essential for translational study design. Following intravenous administration, terminal elimination half-life (t1/2) was 73.2 min in rats, 103.4 min in mice, and 45.0 min in monkeys [1]. Intraperitoneal bioavailability was 95% in both rats and mice, with tmax values of 24.8 min (rats) and 10.0 min (mice) [1]. In contrast, decernotinib (VX-509) and FM-381, while possessing superior biochemical potency against JAK3 (Ki = 2.5 nM and IC50 = 127 pM, respectively), lack comparable multi-species pharmacokinetic datasets in the public domain, creating dosing uncertainty for in vivo experimental planning .

Pharmacokinetics Preclinical drug development ADME

JANEX-1 In Vivo Efficacy Across Diverse Disease Models: Broad Validation Unmatched by Newer JAK3 Inhibitors

JANEX-1 has demonstrated statistically significant efficacy in at least seven distinct preclinical disease models: (1) islet allograft rejection prevention in diabetic mice when combined with cyclosporin A [1]; (2) mast cell-mediated fatal anaphylaxis prevention at nontoxic 50 mg/kg dose [2]; (3) APC(min/+) intestinal tumor model with 72% vs. 13% survival at 7 months (P < 0.0002) [3]; (4) UVB-induced photocarcinogenesis with 4-week delay in lesion onset and reduced tumor burden (P < 0.05) [4]; (5) myocardial ischemia/reperfusion injury with reduced infarct size and improved functional recovery [5]; (6) autoimmune type 1 diabetes delay/prevention in NOD mice [6]; (7) acute pulmonary embolism with improved right ventricular systolic pressure and survival [7]. This breadth of in vivo validation across immunology, oncology, cardiovascular, and transplantation models is unmatched by newer-generation JAK3 inhibitors such as decernotinib (evaluated primarily in rheumatoid arthritis models) or FM-381 (limited published in vivo data).

Inflammation Autoimmunity Transplantation Cardiovascular

Optimal Research Applications for JANEX-1 (WHI-P131) Based on Validated Evidence


JAK3-Specific Mechanistic Studies in JAK-STAT Signaling Research

Use JANEX-1 when experimental design requires selective pharmacological inhibition of JAK3 without concomitant suppression of JAK1 or JAK2 activity. JANEX-1's ≥4.5-fold selectivity window (JAK3 IC50 = 78 µM; JAK1/JAK2 IC50 ≥ 350 µM) enables cleaner attribution of observed cellular effects to JAK3 blockade . In contrast, pan-JAK inhibitors such as tofacitinib (JAK1/JAK3 dual inhibition at comparable nM potency) obscure pathway-specific interpretation [1]. JANEX-1 is particularly suited for studies examining γc cytokine receptor signaling (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) where JAK3 is the obligate signaling partner. Recommended in vitro working concentration range: 30-100 µM based on published mast cell and T-cell functional assays [2].

Preclinical Oncology Studies Requiring Dual JAK3/EGFR Pathway Inhibition

Select JANEX-1 for cancer models where both JAK-STAT and EGFR signaling axes contribute to tumor progression. JANEX-1's dual JAK3/EGFR inhibitory profile (EGFR inhibition in nanomolar range) distinguishes it from pure JAK3 inhibitors such as decernotinib and FM-381 . Validated applications include: (1) glioblastoma adhesion and invasion studies [1]; (2) UVB-induced photocarcinogenesis and non-melanoma skin cancer prevention models, where topical JANEX-1 (1.0-1.5 mg/cm²) reduced tumor burden by 70% at 20 weeks (P < 0.05) [2]; (3) B-lineage acute lymphoblastic leukemia (ALL) models, where JANEX-1-loaded nanoparticles demonstrated superior efficacy compared to free JANEX-1 (P = 0.01) [3]. Avoid substituting with JAK3-only inhibitors when EGFR co-targeting is mechanistically relevant.

In Vivo JAK3 Pharmacology Studies Requiring Validated PK/PD and Dosing Protocols

Employ JANEX-1 for in vivo JAK3 inhibition studies when access to validated pharmacokinetic parameters and species-specific dosing protocols is essential. Published PK data across three species enable informed dose selection: in mice, i.p. administration (25 mg/kg) achieves Cmax = 82.6 µM at tmax = 10.0 min ; i.v. administration yields t1/2 = 103.4 min [1]. The compound is well-tolerated at doses up to 250 mg/kg i.p. in mice without acute toxicity [1]. Validated in vivo disease models with established protocols include: islet allograft transplantation (combined with cyclosporin A), myocardial ischemia/reperfusion injury (i.p. 1 hour pre-ischemia), and APC(min/+) intestinal tumor prevention (weekly dietary supplementation). Newer JAK3 inhibitors lack equivalent public-domain PK datasets, creating dosing uncertainty and increasing experimental optimization burden.

Transplantation Immunology and Graft Rejection Prevention Research

Utilize JANEX-1 in transplantation models requiring JAK3-mediated immunosuppression. JANEX-1 prevents islet allograft rejection in diabetic mice when administered as monotherapy or in combination with cyclosporin A, with the combination demonstrating superior efficacy over either agent alone . This established transplantation immunology application provides a defined experimental system for studying JAK3's role in allograft rejection. JANEX-1's selectivity profile, validated PK, and well-characterized tolerability in preclinical species support its use as the reference JAK3 inhibitor for transplantation studies requiring pharmacological validation of JAK3-dependent rejection mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for JANEX-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.